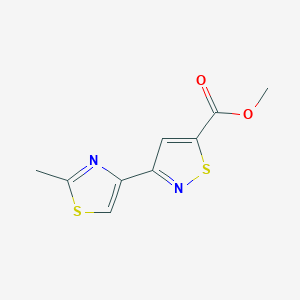![molecular formula C10H6N2S2 B14341493 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine CAS No. 93597-00-3](/img/structure/B14341493.png)
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine is a heterocyclic compound that features a unique structure combining thiophene and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazole boronic acid . Another approach involves the condensation of thiophene derivatives with pyridazine precursors under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thieno[3,4-b]pyridine: Shares the thiophene ring but differs in the fused ring system.
Pyridazine and Pyridazinone Derivatives: These compounds also contain the pyridazine ring and exhibit a wide range of biological activities .
Uniqueness: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine stands out due to its unique combination of thiophene and pyridazine rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
93597-00-3 |
|---|---|
Fórmula molecular |
C10H6N2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
4-thiophen-2-ylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)10-7-3-5-14-9(7)6-11-12-10/h1-6H |
Clave InChI |
AHVMVZDROHSVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C3C=CSC3=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
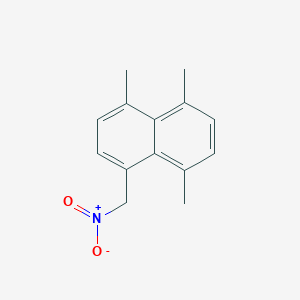

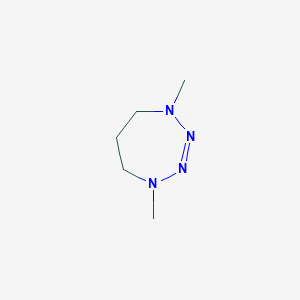
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)

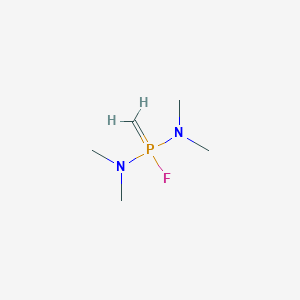
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
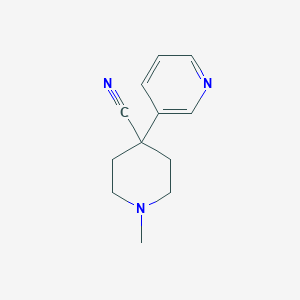
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)

